2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole
Overview
Description
2-(5-Fluoro-2-methylphenyl)-1H-1,3-benzodiazole (FMBD) is a heterocyclic organic compound that has been used in various scientific research applications due to its unique properties. FMBD is a versatile compound that can be used in various fields, such as organic synthesis, medicinal chemistry, and biochemistry. It is also used as a fluorescent labeling agent in biological research. FMBD has a wide range of potential applications, including drug design, synthesis of complex molecules, and imaging of biological cells.
Scientific Research Applications
Antitumor Properties and Mechanisms
The antitumor benzothiazoles, including derivatives of 2-(5-fluoro-2-methylphenyl)-1H-1,3-benzodiazole, exhibit potent cytotoxic activities in vitro against specific cancer cell lines. These compounds are known to undergo bioactivation mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates that bind to DNA and induce cell death in sensitive tumor cells. The fluorinated derivatives, in particular, have shown enhanced activity due to their resistance to metabolic inactivation, making them promising candidates for further pharmaceutical development (Hutchinson et al., 2001); (Bradshaw et al., 2002).
Cytochrome P450 Induction and Metabolism
The antitumor activity of these benzothiazoles is associated with the induction of cytochrome P450 1A1 (CYP1A1), which plays a crucial role in their bioactivation. This bioactivation process involves the conversion of the compounds into electrophilic reactive intermediates, capable of forming DNA adducts in sensitive cancer cells, leading to cytotoxic effects. The specificity of this mechanism contributes to the selective antitumor activity of these compounds against particular cancer cell lines (Brantley et al., 2004).
Applications in Imaging and Drug Delivery
Fluorinated derivatives of benzothiazoles have also been explored for their potential applications in imaging and as prodrugs. Radiolabeling with fluorine-18 has been performed to develop novel probes for positron emission tomography (PET) imaging, which could help in the visualization of tyrosine kinase activity in cancers. Additionally, the development of amino acid prodrugs aims to improve the bioavailability and pharmacokinetic properties of these compounds, facilitating their use in clinical settings (Brown et al., 2001); (Hutchinson et al., 2002).
properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2/c1-9-6-7-10(15)8-11(9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLXTBPULIBQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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